ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
- Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure.
- It combines a thiazole ring, a pyrrolidinone ring, and a furan ring, making it interesting for both medicinal and synthetic chemistry applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H19FN2O6S
- Molecular Weight : 486.47 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing thiazole and furan moieties. Research indicates that derivatives with these structures often exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with furan structures have shown significant antifungal effects on Candida species by disrupting cell cycle progression .
Anticancer Properties
Compounds structurally related to ethyl 2-{(3E)-...} have been investigated for their anticancer properties. The presence of the fluorophenyl group is believed to enhance the interaction with specific cellular targets involved in cancer proliferation pathways. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .
The biological activity of ethyl 2-{(3E)-...} is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at various phases, particularly G1/S and G2/M transitions, which is crucial for halting the growth of rapidly dividing cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of a related compound against resistant strains of bacteria. The results showed that the compound exhibited significant antimicrobial activity without hemolytic effects on human erythrocytes, indicating its safety profile for potential therapeutic use .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C23H19FN2O6S |
Molecular Weight | 486.47 g/mol |
Antimicrobial Activity | Broad-spectrum against bacteria/fungi |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Mechanism of Action | Enzyme inhibition, cell cycle arrest |
Properties
Molecular Formula |
C23H19FN2O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H19FN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-7-5-6-8-14(13)24)16(19(28)21(26)29)18(27)15-10-9-11(2)32-15/h5-10,17,28H,4H2,1-3H3 |
InChI Key |
HCZSUVZZLOISDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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